molecular formula C5H16Cl2N2 B3380262 2-Methylbutane-2,3-diamine dihydrochloride CAS No. 1864016-68-1

2-Methylbutane-2,3-diamine dihydrochloride

Cat. No.: B3380262
CAS No.: 1864016-68-1
M. Wt: 175.1 g/mol
InChI Key: OMKOFAHVZIXFEA-UHFFFAOYSA-N
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Description

2-Methylbutane-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is a diamine derivative, meaning it contains two amine groups. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutane-2,3-diamine dihydrochloride typically involves the reaction of 2-methylbutane-2,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

    Starting Material: 2-Methylbutane-2,3-diamine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the starting material with the acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, batch or continuous processing methods may be employed.

    Purification: The crude product is purified using recrystallization or other suitable purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutane-2,3-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine groups under mild conditions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Reduced amine derivatives

    Substitution: Substituted amine products

Scientific Research Applications

2-Methylbutane-2,3-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylbutane-2,3-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in biochemical pathways, affecting cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbutane-1,4-diamine dihydrochloride
  • 2-Methylpentane-2,3-diamine dihydrochloride
  • 2-Ethylbutane-2,3-diamine dihydrochloride

Uniqueness

2-Methylbutane-2,3-diamine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its reactivity and interaction with biological molecules make it valuable in various research and industrial applications.

Properties

IUPAC Name

2-methylbutane-2,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-4(6)5(2,3)7;;/h4H,6-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKOFAHVZIXFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864016-68-1
Record name 2-methylbutane-2,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbutane-2,3-diamine dihydrochloride
Reactant of Route 2
2-Methylbutane-2,3-diamine dihydrochloride
Reactant of Route 3
2-Methylbutane-2,3-diamine dihydrochloride
Reactant of Route 4
2-Methylbutane-2,3-diamine dihydrochloride
Reactant of Route 5
2-Methylbutane-2,3-diamine dihydrochloride
Reactant of Route 6
2-Methylbutane-2,3-diamine dihydrochloride

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